molecular formula C12H22N2O B2553980 1-(Cyclopentylmethyl)piperidine-4-carboxamide CAS No. 2097857-97-9

1-(Cyclopentylmethyl)piperidine-4-carboxamide

Cat. No.: B2553980
CAS No.: 2097857-97-9
M. Wt: 210.321
InChI Key: OLNITFCTRUCFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopentylmethyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentylmethyl)piperidine-4-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale cyclization reactions and subsequent purification steps. The use of solid-phase synthesis and photocatalytic synthesis has been explored to enhance the efficiency and yield of the desired products .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Cyclopentylmethyl)piperidine-4-carboxamide has been studied for its potential antiviral activity. It has shown promising results in inhibiting human coronaviruses, including SARS-CoV-2, in various cell lines . Additionally, this compound has been evaluated for its potential use as a proteasome inhibitor to treat malaria . Its broad-spectrum antiviral properties make it a valuable candidate for further research and development in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclopentylmethyl)piperidine-4-carboxamide stands out due to its specific antiviral and proteasome inhibitory activities. Its ability to selectively inhibit the proteasome in malaria parasites without affecting human proteasomes highlights its potential as a therapeutic agent with reduced side effects .

Properties

IUPAC Name

1-(cyclopentylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c13-12(15)11-5-7-14(8-6-11)9-10-3-1-2-4-10/h10-11H,1-9H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNITFCTRUCFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.